Ethanone, 2-[(aminophenyl)thio]-1-phenyl-
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Overview
Description
Ethanone, 2-[(aminophenyl)thio]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and aminophenyl groups attached to a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(aminophenyl)thio]-1-phenyl- typically involves the reaction of 2-aminothiophenol with acetophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(aminophenyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethanone, 2-[(aminophenyl)thio]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 2-[(aminophenyl)thio]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The thioether linkage and aminophenyl group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-aminophenyl)-: This compound has a similar structure but lacks the thioether linkage.
2-Aminothiophenol: A precursor in the synthesis of Ethanone, 2-[(aminophenyl)thio]-1-phenyl-.
Acetophenone: Another related compound used in various chemical reactions.
Uniqueness
Ethanone, 2-[(aminophenyl)thio]-1-phenyl- is unique due to its combination of phenyl, aminophenyl, and thioether groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
144612-47-5 |
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Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H13NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10,15H2 |
InChI Key |
GSBRXQNBUFSWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2N |
Origin of Product |
United States |
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